The compound is a derivative of benzhydrol, specifically modified with halogen atoms. It is primarily synthesized for use as an intermediate in the production of pharmaceuticals and agrochemicals. The molecular formula for 2-Bromo-3'-chloro-4'-fluorobenzhydrol is with a molecular weight of approximately 305.58 g/mol. Its structural complexity makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.
The synthesis of 2-Bromo-3'-chloro-4'-fluorobenzhydrol can be achieved through several methods, often involving multi-step reactions:
The molecular structure of 2-Bromo-3'-chloro-4'-fluorobenzhydrol features:
CC(C(=O)C1=CC(=C(C=C1Cl)F)Br)O
InChI=1S/C13H10BrClF.O/c1-9(14)12(15)10-5-3-4-6(11(10)16)7-8(12)13(17)18/h3-6H,7H2,1H3
This structure indicates significant steric hindrance due to multiple bulky halogen substituents, which may influence its reactivity and interactions with biological targets.
2-Bromo-3'-chloro-4'-fluorobenzhydrol can participate in various chemical reactions:
The choice of reagents and solvents significantly affects reaction outcomes:
The mechanism of action for 2-Bromo-3'-chloro-4'-fluorobenzhydrol primarily revolves around its interactions as a reactive intermediate in organic synthesis:
2-Bromo-3'-chloro-4'-fluorobenzhydrol finds diverse applications across multiple scientific fields:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3